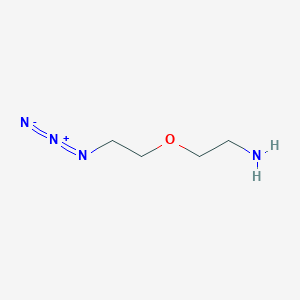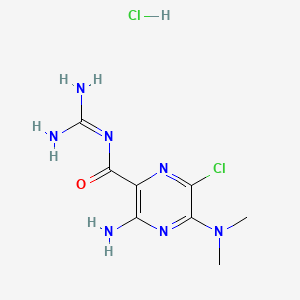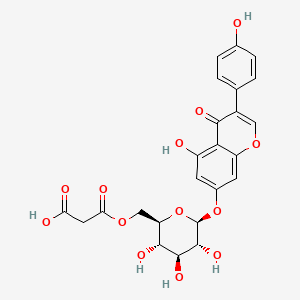
Azido-PEG1-Amina
Descripción general
Descripción
Azido-PEG1-Amine is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is widely used in various scientific research applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Azido-PEG1-Amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Azido-PEG1-Amine is a heterobifunctional linker that contains an azide (N3) group and an amino (NH2) group . The primary targets of Azido-PEG1-Amine are molecules containing alkyne, BCN, or DBCO groups . The azide group in Azido-PEG1-Amine can react with these groups via Click Chemistry to yield a stable triazole linkage .
Mode of Action
Azido-PEG1-Amine operates through a process known as Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the azide group in Azido-PEG1-Amine and an alkyne group in the target molecule, forming a stable triazole linkage . A strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
Azido-PEG1-Amine is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the compound is soluble in water, dmso, dcm, and dmf , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Azido-PEG1-Amine’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the formation of PROTACs, which bind to both the target protein and an E3 ubiquitin ligase, marking the target protein for degradation .
Action Environment
It’s known that the compound’s reactivity with target molecules can be influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in various solvents could potentially influence its action, efficacy, and stability in different environments.
Análisis Bioquímico
Biochemical Properties
Azido-PEG1-Amine plays a significant role in biochemical reactions. The amino group of Azido-PEG1-Amine is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This allows Azido-PEG1-Amine to interact with a variety of enzymes, proteins, and other biomolecules, facilitating numerous biochemical reactions.
Cellular Effects
The effects of Azido-PEG1-Amine on cells are primarily related to its role as a linker. It can facilitate the attachment of various functional groups or molecules to cellular components, influencing cell function
Molecular Mechanism
Azido-PEG1-Amine exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to act as a bridge, connecting different molecules together. Depending on the molecules it is linked to, Azido-PEG1-Amine can influence a variety of molecular processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
As a PEG-based compound, it is likely to have good stability . Long-term effects on cellular function would depend on the specific experiments and the molecules that Azido-PEG1-Amine is linked to.
Transport and Distribution
The transport and distribution of Azido-PEG1-Amine within cells and tissues would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to diffuse freely in aqueous environments .
Subcellular Localization
The subcellular localization of Azido-PEG1-Amine would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to access most subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azido-PEG1-Amine can be synthesized through a series of chemical reactions involving the introduction of an azide group to a polyethylene glycol backbone. The typical synthetic route involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Azido-PEG1-Amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Azido-PEG1-Amine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are stable and can be further functionalized for various applications .
Comparación Con Compuestos Similares
- Azido-PEG2-Amine
- Azido-PEG4-Amine
- Azido-PEG10-Amine
Comparison: Azido-PEG1-Amine is unique due to its shorter polyethylene glycol chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts. The shorter chain length allows for more precise control over the spatial arrangement of linked molecules, making it particularly useful in applications requiring high specificity .
Propiedades
IUPAC Name |
2-(2-azidoethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVRHWKIDNQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)










